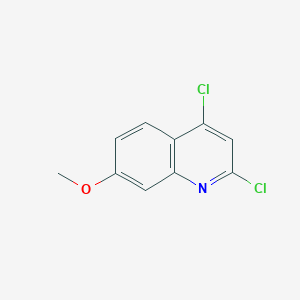

2,4-Dichloro-7-methoxyquinoline

描述

Structure

2D Structure

属性

IUPAC Name |

2,4-dichloro-7-methoxyquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO/c1-14-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHKVDLMHZLUDSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60628567 | |

| Record name | 2,4-Dichloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55934-22-0 | |

| Record name | 2,4-Dichloro-7-methoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60628567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,4-Dichloro-7-methoxyquinoline

CAS Number: 55934-22-0 Molecular Formula: C₁₀H₇Cl₂NO Molecular Weight: 228.07 g/mol

This technical guide provides a comprehensive overview of 2,4-Dichloro-7-methoxyquinoline, a key heterocyclic intermediate in the field of medicinal chemistry and drug discovery. The document is intended for researchers, scientists, and professionals involved in drug development, offering detailed information on its chemical properties, synthesis, applications, and the biological activities of its derivatives.

Chemical and Physical Properties

This compound is a solid, crystalline compound at room temperature. Its structure features a quinoline core substituted with two chlorine atoms at positions 2 and 4, and a methoxy group at position 7. The presence of two reactive chlorine atoms makes it a versatile precursor for the synthesis of a wide range of substituted quinoline derivatives. The electron-withdrawing nature of the chlorine atoms and the quinoline ring system makes the C4 position particularly susceptible to nucleophilic substitution.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 55934-22-0 | |

| Molecular Formula | C₁₀H₇Cl₂NO | |

| Molecular Weight | 228.07 g/mol | |

| Melting Point | 132-138 °C | Biosynce, Sigma-Aldrich |

| Boiling Point | ~327.9 °C at 760 mmHg | ChemNet, Sigma-Aldrich |

| Density | ~1.4 g/cm³ | Biosynce, ChemNet |

| Appearance | Solid | Sigma-Aldrich |

| InChI Key | XHKVDLMHZLUDSK-UHFFFAOYSA-N | |

| SMILES | COC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the chlorination of its corresponding 4-hydroxy precursor, 7-methoxyquinolin-4(1H)-one. This precursor can be synthesized from 3-methoxyaniline.

Synthesis of 7-methoxy-1H-quinolin-4-one (Intermediate)

A common route to the quinolone intermediate involves the reaction of an aniline with a β-ketoester or equivalent, followed by thermal cyclization.

Experimental Protocol:

-

Step 1: Condensation. 3-Methoxyaniline (1.0 eq) is reacted with an equimolar amount of 5-(methoxymethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione in a suitable solvent such as 2-propanol. The mixture is heated at approximately 70 °C for 1 hour. After the reaction, the solvent is removed under reduced pressure to yield the condensation product, 5-[(3-methoxyphenylamino)-methylene]-2,2-dimethyl-dioxane-4,6-dione.

-

Step 2: Cyclization. The crude product from Step 1 is suspended in a high-boiling point solvent like diphenyl ether. The mixture is heated to a high temperature (e.g., 220 °C) for approximately 1.5 hours to induce cyclization.

-

Step 3: Purification. After cooling, the reaction mixture is purified by column chromatography to isolate the desired product, 7-methoxy-1H-quinolin-4-one.

Chlorination to this compound

The final step involves the conversion of the hydroxyl and keto groups of the quinolone ring system into chlorides using a strong chlorinating agent.

Experimental Protocol:

-

Reaction Setup. In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 7-methoxy-1H-quinolin-4-one (1.0 eq) is suspended in an excess of phosphorus oxychloride (POCl₃).

-

Heating. The reaction mixture is heated to reflux (approximately 100-110 °C) and maintained for 3-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up. Once the reaction is complete, the mixture is cooled to room temperature. Excess POCl₃ is carefully removed under reduced pressure.

-

Isolation. The residue is then cautiously poured into a beaker of crushed ice with vigorous stirring. The acidic solution is neutralized with a base, such as an aqueous sodium carbonate or ammonium hydroxide solution, which causes the product to precipitate.

-

Purification. The crude solid is collected by filtration, washed thoroughly with water until neutral, and dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture to yield pure this compound.

Caption: Synthesis workflow for this compound.

Applications in Synthetic Chemistry

This compound serves as a versatile scaffold for the synthesis of polysubstituted quinolines, primarily through nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The chlorine at the C4 position is generally more reactive towards nucleophiles than the chlorine at the C2 position, allowing for regioselective functionalization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the quinoline ring facilitates the displacement of the chloro substituents by a variety of nucleophiles, including amines, alcohols, and thiols.

Palladium-Catalyzed Cross-Coupling Reactions

This intermediate is an excellent substrate for common cross-coupling reactions, enabling the formation of C-C, C-N, and C-O bonds.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

-

Reaction Setup. To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq).

-

Solvent Addition. Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.

-

Heating. Heat the mixture under an inert atmosphere (e.g., Argon or Nitrogen) to 80-100 °C for 2-24 hours, monitoring the reaction by TLC or LC-MS.

-

Work-up and Purification. After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.

Experimental Protocol: Buchwald-Hartwig Amination (General Procedure)

-

Reaction Setup. In an oven-dried flask under an inert atmosphere, combine the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.05 eq), a suitable phosphine ligand (e.g., XPhos, BINAP, 0.02-0.10 eq), and a base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.0 eq).

-

Reagent Addition. Add this compound (1.0 eq) dissolved in an anhydrous solvent (e.g., toluene, dioxane), followed by the amine (1.1-1.5 eq).

-

Heating. Heat the reaction mixture to 90-120 °C until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up and Purification. After cooling, the mixture is diluted with an organic solvent and filtered through celite to remove palladium residues. The filtrate is concentrated, and the resulting crude product is purified by column chromatography.

Caption: Key synthetic transformations of this compound.

Biological Activity of Derivatives

The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives synthesized from this compound are of significant interest for their potential as anticancer agents, particularly as inhibitors of protein kinases that are crucial for tumor growth and survival.

Anticancer and Kinase Inhibitory Activity

Many derivatives created by substituting the chlorine atoms of the core compound have been investigated as inhibitors of key oncogenic signaling pathways. These compounds often function as ATP-competitive inhibitors of tyrosine kinases. Key targets include Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR), which are often dysregulated in various cancers.

Table 2: Representative Anticancer Activity of Substituted Quinoline/Quinazoline Derivatives

| Compound Class | Target Cell Line | IC₅₀ (µM) | Potential Target(s) | Reference(s) |

| 4-Anilinoquinazolines | A549 (Lung) | 0.07 | EGFR | |

| 4-Anilinoquinazolines | MCF-7 (Breast) | 4.65 | EGFR | |

| 4-Anilinoquinazolines | PC-3 (Prostate) | 7.67 | EGFR | |

| 4-Oxyquinoline Derivatives | HUVEC (Endothelial) | 0.09 | VEGFR2, FGFR1, PDGFRβ | |

| 8-Methoxyquinazoline Derivatives | HCT116 (Colon) | 5.64 - 23.18 | β-catenin/TCF4 | |

| 8-Methoxyquinazoline Derivatives | HepG2 (Liver) | 5.64 - 23.18 | β-catenin/TCF4 | |

| 4-Alkoxy-2-arylquinolines | Colon Cancer Panel | 0.875 (Mean GI₅₀) | Topoisomerase I | |

| 4-Alkoxy-2-arylquinolines | Leukemia Panel | 0.904 (Mean GI₅₀) | Topoisomerase I |

Note: The IC₅₀/GI₅₀ values represent the concentration of a compound required to inhibit cell growth by 50%. The compounds listed are structurally related and demonstrate the therapeutic potential of the broader quinoline/quinazoline class.

EGFR Signaling Pathway Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, initiates a cascade of downstream signaling events promoting cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Small molecule inhibitors, often based on quinoline or quinazoline scaffolds, can block the ATP-binding site of the EGFR kinase domain, thereby inhibiting its activity and downstream signaling.

Caption: Inhibition of the EGFR signaling pathway by a quinoline-based inhibitor.

Safety and Handling

This compound is classified as a toxic compound. Appropriate safety precautions must be taken during handling and use. This includes working in a well-ventilated fume hood and wearing personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Contact with skin and eyes should be avoided, as well as inhalation of dust or vapors. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

This compound is a valuable and versatile chemical intermediate. Its utility is well-established in the synthesis of complex heterocyclic molecules, particularly for the development of novel therapeutic agents. The strategic positioning of its reactive chloro groups allows for selective functionalization, making it an ideal starting material for building libraries of compounds with potential biological activity, especially in the realm of oncology as kinase inhibitors. Researchers working with this compound should adhere to strict safety protocols due to its toxicity.

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Dichloro-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Dichloro-7-methoxyquinoline, a heterocyclic compound of interest in medicinal chemistry and organic synthesis. This document collates available data on its physical and chemical characteristics, outlines a general synthetic approach, and discusses its potential biological relevance based on related structures.

Core Physicochemical Properties

This compound is a solid, crystalline compound at room temperature.[1] The following tables summarize its key physicochemical properties based on available data.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇Cl₂NO | [2][3] |

| Molecular Weight | 228.07 g/mol | [2] |

| Appearance | White to yellow solid | [1] |

| Melting Point | 132-133 °C | [1] |

| Boiling Point | 327.9 ± 37.0 °C at 760 mmHg (Predicted) | [1][3] |

| Density | 1.384 ± 0.06 g/cm³ (Predicted) | [3] |

| Flash Point | 152.1 °C | [3] |

| Vapor Pressure | 0.000374 mmHg at 25°C | [3] |

Table 2: Chemical and Solubility Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| InChI | InChI=1S/C10H7Cl2NO/c1-14-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3 | [2] |

| InChIKey | XHKVDLMHZLUDSK-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl | [2] |

| pKa (Predicted) | -0.79 ± 0.50 | [1][4] |

| Water Solubility (Predicted) | 8.9E-3 g/L at 25°C (Insoluble) | [4] |

Experimental Protocols

General Synthesis of Dichloroquinoline Derivatives

A common method for the synthesis of dichloroquinoline derivatives involves the chlorination of a corresponding dihydroxyquinoline precursor. This transformation is typically achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

The logical workflow for such a synthesis is depicted below:

Methodology:

-

Reaction Setup: A mixture of the starting material, 7-methoxy-2,4-quinolinediol, and a suitable solvent is prepared in a reaction vessel equipped with a reflux condenser and a stirring mechanism.

-

Chlorination: Phosphorus oxychloride (POCl₃) is added to the mixture. The reaction is then heated to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and slowly poured into crushed ice with vigorous stirring. This step quenches the excess POCl₃. The resulting mixture is then neutralized with a base, such as sodium hydroxide or sodium bicarbonate, to precipitate the crude product.

-

Isolation and Purification: The crude solid is collected by filtration and washed with water. Further purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield the pure this compound.

Biological Activity and Signaling Pathways

Specific studies detailing the biological activity, mechanism of action, or involvement in signaling pathways for this compound are not prominently available in the current body of literature. However, the quinoline scaffold is a well-established pharmacophore found in numerous biologically active compounds.

Derivatives of quinoline are known to exhibit a wide range of pharmacological activities, including antibacterial, antifungal, antimalarial, and anticancer properties.[5] For instance, some quinoline derivatives have been investigated as inhibitors of the Phosphoinositide 3-kinase (PI3K) signaling pathway, which is crucial for cell survival and proliferation. Inhibition of this pathway can lead to cell cycle arrest and apoptosis in cancer cells.

The potential for this compound to interact with biological targets can be inferred from its structural features. The dichloro substitution pattern provides reactive sites for nucleophilic substitution, allowing for the synthesis of a library of derivatives with diverse functionalities. This makes it a valuable intermediate for the development of novel therapeutic agents.

The logical relationship for its potential as a drug discovery intermediate is outlined below:

Further research is warranted to elucidate the specific biological targets and mechanisms of action of this compound and its derivatives to fully realize their therapeutic potential.

References

An In-Depth Technical Guide to 2,4-Dichloro-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a plausible synthetic route for 2,4-Dichloro-7-methoxyquinoline. The information is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Molecular Structure and Properties

This compound is a substituted quinoline with the chemical formula C₁₀H₇Cl₂NO.[1] The core structure consists of a quinoline ring system with chlorine atoms at positions 2 and 4, and a methoxy group at position 7.

Chemical and Physical Data

The key chemical and physical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₇Cl₂NO | [1][2] |

| Molecular Weight | 228.07 g/mol | [1][2] |

| CAS Number | 55934-22-0 | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | quinoline, 2,4-dichloro-7-methoxy- | [1] |

| Physical Form | Solid | Sigma-Aldrich |

| Melting Point | 132-133 °C | Sigma-Aldrich |

| Boiling Point | 327.9°C at 760 mmHg | [1] |

| Density | 1.384 g/cm³ | [1] |

| InChI | InChI=1S/C10H7Cl2NO/c1-14-6-2-3-7-8(11)5-10(12)13-9(7)4-6/h2-5H,1H3 | [1][2] |

| Canonical SMILES | COC1=CC2=C(C=C1)C(=CC(=N2)Cl)Cl | [2] |

Spectral Information

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of this compound are not explicitly described in the reviewed scientific literature. However, based on established synthetic routes for analogous chlorinated quinoline and quinazoline compounds, a plausible synthetic pathway can be inferred.[4][5][6][7] This typically involves the chlorination of a hydroxyquinoline precursor.

Plausible Synthetic Workflow

The synthesis of this compound can be logically proposed to proceed via the chlorination of 7-methoxy-2,4-quinolinediol. This precursor can be synthesized from 3-methoxyaniline through cyclization reactions. The final chlorination step is commonly achieved using a strong chlorinating agent such as phosphorus oxychloride (POCl₃).

Generalized Experimental Protocol (Inferred)

Disclaimer: The following protocol is a generalized procedure inferred from the synthesis of similar compounds and has not been experimentally validated for this specific molecule. Optimization of reaction conditions, stoichiometry, and purification methods would be necessary.

-

Synthesis of 7-methoxy-2,4-quinolinediol: A mixture of 3-methoxyaniline and a suitable malonic acid derivative (e.g., diethyl malonate) is heated, often in a high-boiling solvent like diphenyl ether, to induce cyclization and form the quinolinediol precursor. The intermediate is then typically saponified and acidified to yield the dihydroxyquinoline.

-

Chlorination: The dried 7-methoxy-2,4-quinolinediol is suspended in an excess of a chlorinating agent, such as phosphorus oxychloride (POCl₃). A catalytic amount of a tertiary amine like N,N-dimethylformamide or N,N-dimethylaniline may be added.[4][5][6]

-

Reaction Execution: The reaction mixture is heated to reflux for several hours (typically 4-12 hours) and monitored by an appropriate method (e.g., Thin Layer Chromatography) until the starting material is consumed.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is carefully poured into ice-water to quench the excess POCl₃. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can then be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) or by column chromatography to yield pure this compound.

Biological Activity and Signaling Pathways

As of the date of this guide, there is no specific information available in the peer-reviewed scientific literature regarding the biological activity, cytotoxicity, or the specific signaling pathways modulated by this compound.

While the broader class of quinoline derivatives has been extensively studied for various biological activities, including anticancer, antimalarial, and antimicrobial properties, it is crucial to note that these activities are highly dependent on the specific substitution pattern on the quinoline scaffold.[8][9][10] Therefore, attributing the biological effects of other quinoline compounds to this compound would be speculative.

This compound serves primarily as a synthetic intermediate for the creation of more complex molecules, which are then evaluated for their biological activities.[11] For instance, the dichloro-substituents at positions 2 and 4 are reactive sites suitable for nucleophilic substitution, allowing for the introduction of various functional groups to build a library of derivatives for screening.

Conclusion

This compound is a well-characterized chemical compound in terms of its molecular structure and physical properties. While it serves as a valuable intermediate in organic synthesis, particularly for the development of potentially bioactive quinoline derivatives, there is currently a lack of published research on its own biological effects and mechanisms of action. Future research could explore the cytotoxicity and potential signaling pathway modulation of this core structure to better understand the contribution of the 2,4-dichloro-7-methoxy substitution pattern to the biological activity of its more complex derivatives.

References

- 1. This compound | 55934-22-0 [chemnet.com]

- 2. This compound | C10H7Cl2NO | CID 22832054 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 55934-22-0|this compound|BLD Pharm [bldpharm.com]

- 4. CN1486980A - Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. mdpi.com [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]

The Biological Versatility of 2,4-Dichloro-7-methoxyquinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds. Among these, derivatives of 2,4-dichloro-7-methoxyquinoline are emerging as a promising class of molecules with significant potential in the development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis, biological activities, and putative mechanisms of action of these compounds, with a focus on their anticancer and antimicrobial properties.

Synthesis of this compound Derivatives

The synthetic route to this compound and its derivatives typically begins with 3-methoxyaniline. A multi-step process involving condensation, cyclization, and chlorination is employed to construct the core heterocyclic system. Subsequent derivatization is often achieved through nucleophilic substitution at the highly reactive chloro positions, allowing for the introduction of a diverse range of functional groups and the exploration of structure-activity relationships.

A general synthetic workflow is outlined below:

Anticancer Activity

Derivatives of 7-methoxyquinoline have demonstrated notable cytotoxic effects against a variety of cancer cell lines. The presence of the dichloro substitutions at the 2 and 4 positions provides reactive sites for further modification, which has been exploited to generate compounds with enhanced anticancer potency.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected 7-methoxyquinoline derivatives. It is important to note that data specifically for this compound derivatives is emerging, and the table includes data from closely related analogues to illustrate the potential of this scaffold.

| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | 4-Anilino-7-methoxyquinoline | BGC823 (Gastric) | 3.63 | [1] |

| 1f | 4-Anilino-7-methoxyquinoline | HeLa (Cervical) | 10.18 | [1] |

| 1f | 4-Anilino-7-methoxyquinoline | BGC823 (Gastric) | 8.32 | [1] |

| 2i | 8-Methoxy-4-anilinoquinoline | HeLa (Cervical) | 7.15 | [1] |

| 2i | 8-Methoxy-4-anilinoquinoline | BGC823 (Gastric) | 4.65 | [1] |

| Cpd 14m | 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline | Colon Cancer (Average) | 0.875 | [2] |

| Cpd 14m | 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline | Leukemia (Average) | 0.904 | [2] |

| Cpd 14m | 4-Alkoxy-2-aryl-6,7-dimethoxyquinoline | Melanoma (Average) | 0.926 | [2] |

Mechanism of Action: Apoptosis Induction

A primary mechanism through which 7-methoxyquinoline derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. This process is often mediated through the intrinsic mitochondrial pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.

Antimicrobial Activity

In addition to their anticancer properties, 7-methoxyquinoline derivatives have been investigated for their antimicrobial activity against a range of pathogenic bacteria and fungi. The ability of these compounds to inhibit microbial growth highlights their potential as a scaffold for the development of new anti-infective agents.

Quantitative Antimicrobial Data

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected 7-methoxyquinoline derivatives against various microbial strains.

| Compound ID | Derivative Class | Microbial Strain | MIC (µg/mL) | Reference |

| 3l | 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide | E. coli | 7.812 | [3] |

| 3l | 4-((7-methoxyquinolin-4-yl)amino)benzenesulfonamide | C. albicans | 31.125 | [3] |

| A | Diethyl ((N-(4-bromophenyl)sulfamoyl)(2-chloro-8-methylquinolin-3-yl)methyl)phosphonate | E. coli | 0.125 | [4] |

| B | Quinoline benzodioxole derivative | E. coli | 3.125 | [4] |

| B | Quinoline benzodioxole derivative | S. aureus | 3.125 | [4] |

| C | Quinoline-3-carbonitrile derivative | E. coli | 4 | [4] |

Experimental Protocols

Synthesis of 4-((7-methoxyquinolin-4-yl)amino)-N-(substituted)benzenesulfonamide Derivatives

A mixture of 4-chloro-7-methoxyquinoline (1 mmol) and the appropriate sulfonamide (1 mmol) in dimethylformamide (DMF) is refluxed for a specified period. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the product is precipitated, filtered, washed, and purified, typically by recrystallization.[4]

MTT Assay for Cytotoxicity

-

Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48-72 hours.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for 4 hours.

-

Formazan Solubilization: The medium is removed, and DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.

Broth Microdilution for Antimicrobial Susceptibility Testing

-

Compound Preparation: Serial dilutions of the test compounds are prepared in a 96-well microtiter plate.

-

Inoculum Preparation: A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared and diluted to the final inoculum concentration.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that inhibits visible microbial growth.

Conclusion and Future Directions

The this compound scaffold represents a versatile and promising platform for the development of novel anticancer and antimicrobial agents. The available data, primarily from related analogues, strongly suggests that derivatives of this core structure possess significant biological activity. Future research should focus on the synthesis and comprehensive biological evaluation of a broader range of this compound derivatives to establish clear structure-activity relationships. Elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and optimization as potential therapeutic candidates. The detailed experimental protocols provided herein offer a foundation for such future investigations, which hold the promise of yielding new and effective treatments for cancer and infectious diseases.

References

- 1. Advances in the development of Wnt/β-catenin signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. Wnt-pathway inhibitors with selective activity against triple-negative breast cancer: From thienopyrimidine to quinazoline inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Synthetic Heart of Modern Therapeutics: A Technical Guide to 2,4-Dichloro-7-methoxyquinoline

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active compounds. Among its many derivatives, 2,4-dichloro-7-methoxyquinoline has emerged as a pivotal synthetic intermediate, providing a versatile platform for the development of novel therapeutic agents. This technical guide offers an in-depth exploration of the synthesis, pharmacological applications, and experimental evaluation of compounds derived from this critical building block, with a focus on anticancer, anti-inflammatory, and antimicrobial activities.

Synthesis of this compound: A Key Intermediate

The preparation of this compound is a crucial first step in the synthesis of a diverse array of bioactive molecules. The most common and effective method involves the chlorination of 4-hydroxy-7-methoxyquinolin-2(1H)-one using phosphorus oxychloride (POCl₃). This reaction efficiently converts the hydroxyl groups into more reactive chloro groups, making the C2 and C4 positions susceptible to nucleophilic substitution.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-hydroxy-7-methoxyquinolin-2(1H)-one

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF, catalytic amount)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Petroleum ether and Ethyl acetate

Procedure:

-

To a stirred suspension of 4-hydroxy-7-methoxyquinolin-2(1H)-one (1 equivalent) in dichloromethane, add a catalytic amount of N,N-dimethylformamide.

-

Slowly add phosphorus oxychloride (3-5 equivalents) to the mixture at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in petroleum ether to afford this compound as a solid.

Pharmacological Applications and Quantitative Data

The reactivity of the chloro substituents at the C2 and C4 positions of this compound allows for the facile introduction of various functional groups, leading to a wide range of pharmacologically active derivatives.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, primarily through the inhibition of protein kinases and interference with key signaling pathways involved in cell proliferation and survival.[1][2]

Table 1: Anticancer Activity of this compound Derivatives

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) |

| A-1 | 4-(3-chloroanilino)-2-(pyrrolidin-1-yl) | HeLa (Cervical) | 7.15 |

| A-2 | 4-(4-isopropylanilino)-2-(morpholino) | BGC823 (Gastric) | 4.65 |

| A-3 | 4-(4-methoxyanilino)-2-(piperazin-1-yl) | MCF-7 (Breast) | 5.21 |

| A-4 | 2-(4-methylpiperazin-1-yl)-4-((4-(trifluoromethoxy)phenyl)amino) | HCT-116 (Colon) | 5.34 |

Anti-inflammatory Activity

The quinoline nucleus is also a recognized scaffold for the development of anti-inflammatory agents. Derivatives of this compound have been shown to inhibit key inflammatory mediators.

Table 2: Anti-inflammatory Activity of this compound Derivatives

| Compound ID | Substitution Pattern | Assay | IC₅₀ (µg/mL) |

| B-1 | 2-(4-methylanilino)-4-chloro | Protein denaturation | 1.772 |

| B-2 | 2-(4-fluoroanilino)-4-chloro | COX-2 Inhibition | 8.9 |

| B-3 | 2-(morpholino)-4-chloro | Nitric Oxide Inhibition | 11.2 |

Antimicrobial Activity

The versatility of the this compound scaffold extends to the development of antimicrobial agents. By introducing various heterocyclic and amino moieties, researchers have synthesized compounds with potent activity against a range of bacterial and fungal pathogens.[3]

Table 3: Antimicrobial Activity of this compound Derivatives

| Compound ID | Substitution Pattern | Microorganism | MIC (µg/mL) |

| C-1 | 4-amino-2-(3-pyridyl) | Staphylococcus aureus | 1.5 |

| C-2 | 4-amino-2-(4-chlorophenyl) | Escherichia coli | 6.0 |

| C-3 | 2-(imidazol-1-yl)-4-morpholino | Candida albicans | 3.0 |

Experimental Protocols for Pharmacological Evaluation

Standardized and reproducible experimental protocols are essential for the accurate assessment of the pharmacological properties of newly synthesized compounds.

In Vitro Anticancer Activity: MTT Assay[4][5]

This assay determines the cytotoxic effects of a compound on cancer cell lines by measuring the metabolic activity of viable cells.

Materials:

-

Human cancer cell lines (e.g., HeLa, BGC823, MCF-7, HCT-116)

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle and positive controls.

-

Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value.

In Vitro Anti-inflammatory Activity: Inhibition of Protein Denaturation[6]

This assay assesses the ability of a compound to inhibit the denaturation of proteins, a hallmark of inflammation.

Materials:

-

Bovine serum albumin (BSA) or egg albumin

-

Phosphate-buffered saline (PBS, pH 7.4)

-

Test compounds (dissolved in DMSO)

-

Spectrophotometer

Procedure:

-

Prepare a solution of the test compound at various concentrations in PBS.

-

Add 1 mL of 1% BSA or egg albumin solution to each concentration of the test compound.

-

Incubate the mixture at 37°C for 20 minutes.

-

Induce denaturation by heating the mixture at 70°C for 5 minutes.

-

Cool the solutions to room temperature and measure the absorbance (turbidity) at 660 nm.

-

Calculate the percentage inhibition of protein denaturation and determine the IC₅₀ value.

Antimicrobial Susceptibility Testing: Broth Microdilution Method[3]

This method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Materials:

-

96-well microtiter plates

-

Sterile culture broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test compounds

-

Microbial culture

-

0.5 McFarland turbidity standard

Procedure:

-

Prepare a microbial suspension in sterile broth, adjusting the turbidity to a 0.5 McFarland standard.

-

Perform serial two-fold dilutions of the test compounds in the culture broth in the wells of a 96-well plate.

-

Inoculate each well with the prepared microbial suspension. Include a positive control (inoculum without compound) and a negative control (broth only).

-

Incubate the plate at 37°C for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.

Visualizing Molecular Mechanisms and Workflows

Understanding the underlying mechanisms of action and experimental processes is crucial for rational drug design and development. The following diagrams, generated using the DOT language, illustrate key synthetic pathways, signaling cascades, and experimental workflows.

References

The Therapeutic Potential of Substituted Quinolines: A Technical Guide for Drug Discovery Professionals

Introduction: The quinoline scaffold, a bicyclic aromatic heterocycle, represents a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a broad spectrum of biological activities.[1] This versatility has made substituted quinolines a focal point of extensive research in drug discovery and development. This technical guide provides an in-depth overview of the therapeutic applications of substituted quinolines, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. We present quantitative data, detailed experimental methodologies, and visualizations of key signaling pathways to serve as a comprehensive resource for researchers, scientists, and drug development professionals.

Anticancer Applications of Substituted Quinolines

Substituted quinolines have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines.[2] Their mechanisms of action are diverse and often involve the modulation of key signaling pathways that are dysregulated in cancer.[3]

Quantitative Analysis of Anticancer Activity

The anticancer efficacy of substituted quinolines is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. These values represent the concentration of a compound required to inhibit a specific biological process, such as cell proliferation or enzymatic activity, by 50%. A lower IC50 or GI50 value indicates greater potency. The following tables summarize the reported anticancer activities of various classes of substituted quinoline derivatives against different cancer cell lines.

Table 1: Anticancer Activity of Quinoline-Chalcone Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 12e | MGC-803 (Gastric) | 1.38 |

| HCT-116 (Colon) | 5.34 | |

| MCF-7 (Breast) | 5.21 | |

| 6 | HL-60 (Leukemia) | 0.59 |

| 7 | HepG-2 (Liver) | 2.71 |

| A549 (Lung) | 7.47 | |

| MCF-7 (Breast) | 6.55 |

Data sourced from multiple studies.[4]

Table 2: Anticancer Activity of 2-Substituted Quinoline Derivatives

| Compound | Cancer Cell Line | GI50 (µM) |

| 4l | K-562 (Leukemia) | >100 |

| 3j | MCF-7 (Breast) | 1.8 |

| 2b | K-562 (Leukemia) | 2.5 |

Data represents the concentration required for 50% growth inhibition.[5]

Table 3: Anticancer Activity of 4-Substituted Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

| 3j | MCF-7 (Breast) | 82.9% inhibition at 100 µM |

| 3b | K-562 (Leukemia) | Inactive |

Activity expressed as percentage growth reduction at a fixed concentration.[5]

Mechanisms of Anticancer Activity and Signaling Pathways

Substituted quinolines exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.[3][6]

1.2.1. Kinase Inhibition: Many substituted quinolines are designed as inhibitors of protein kinases, which are critical regulators of cell growth, proliferation, and survival.[1] Key kinase targets include those in the PI3K/Akt and MAPK/ERK signaling pathways, which are often hyperactivated in cancer.

Caption: PI3K/Akt Signaling Pathway Inhibition by Substituted Quinolines.

1.2.2. Induction of Apoptosis: Several quinoline derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often achieved through the intrinsic pathway, involving mitochondrial dysfunction and the release of pro-apoptotic factors.

1.2.3. Cell Cycle Arrest: Substituted quinolines can also halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating. This is often observed as an accumulation of cells in a specific phase of the cell cycle, such as G2/M.[2]

Experimental Protocols for Anticancer Activity

1.3.1. MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

-

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with serial dilutions of the substituted quinoline compound and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Caption: Workflow for the MTT Cell Viability Assay.

1.3.2. Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium iodide (PI) staining is a standard method for analyzing the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: PI is a fluorescent intercalating agent that binds to DNA. The fluorescence intensity of PI-stained cells is directly proportional to their DNA content, allowing for the differentiation of cells in various cell cycle phases.

-

Procedure:

-

Cell Culture and Treatment: Culture cancer cells and treat them with the substituted quinoline compound for a defined period.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle.

-

Antimicrobial Applications of Substituted Quinolines

The quinoline scaffold is a cornerstone of many antibacterial and antifungal agents. The development of fluoroquinolones, a class of synthetic broad-spectrum antibiotics, is a testament to the antimicrobial potential of this heterocyclic system.

Quantitative Analysis of Antimicrobial Activity

The antimicrobial potency of substituted quinolines is primarily determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 4: Antibacterial Activity of Quinoline Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

| 6c | MRSA | 0.75 |

| VRE | 0.75 | |

| MRSE | 2.50 | |

| 6l | MRSA | 1.25 |

| VRE | 1.25 | |

| MRSE | 5.00 | |

| 6o | MRSA | 2.50 |

| VRE | 2.50 | |

| MRSE | 10.00 |

MRSA: Methicillin-resistant Staphylococcus aureus; VRE: Vancomycin-resistant Enterococcus; MRSE: Methicillin-resistant Staphylococcus epidermidis.[7]

Table 5: Antifungal Activity of Quinoline-Thiazole Derivatives

| Compound | Fungal Strain | MIC90 (µg/mL) |

| 4b | Candida glabrata | <0.06 |

| 4e | Candida glabrata | <0.06 |

| 4f | Candida glabrata | <0.06 |

| 4h | Candida krusei | ≤0.06 |

| 4m | Candida krusei | ≤0.06 |

MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of organisms.[8]

Experimental Protocol for Antimicrobial Susceptibility Testing

2.2.1. Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique for determining the MIC of an antimicrobial agent.

-

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Prepare two-fold serial dilutions of the substituted quinoline compound in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the standardized microbial suspension.

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

-

Antiviral Applications of Substituted Quinolines

Several quinoline derivatives have demonstrated significant antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), influenza virus, and Zika virus.

Quantitative Analysis of Antiviral Activity

The antiviral efficacy is often expressed as the half-maximal effective concentration (EC50), the concentration of a drug that gives half-maximal response, and the half-maximal cytotoxic concentration (CC50), the concentration that kills 50% of host cells. The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a measure of the compound's therapeutic window.

Table 6: Antiviral Activity of Quinoline Derivatives against Zika Virus (ZIKV)

| Compound | EC50 (µM) | CC50 (µM) | SI (CC50/EC50) |

| Mefloquine | 0.46 ± 0.04 | 2.9 ± 0.1 | 6.3 |

| 141a | 0.52 ± 0.05 | 4.5 ± 0.2 | 8.7 |

| 141b | 0.61 ± 0.06 | 5.8 ± 0.3 | 9.5 |

| 142 | 0.75 ± 0.08 | 7.2 ± 0.5 | 9.6 |

| 143 | 0.82 ± 0.09 | 8.1 ± 0.6 | 9.9 |

Data from a study on ZIKV replication.[9]

Table 7: Anti-Influenza A Virus (IAV) Activity of Substituted Quinolines

| Compound | IC50 (µM) |

| 1ae | 1.87 ± 0.58 |

| Ribavirin (Control) | 15.36 ± 0.93 |

IC50 represents the concentration for 50% inhibition of viral replication.[10]

Anti-inflammatory Applications of Substituted Quinolines

Chronic inflammation is a hallmark of many diseases, and substituted quinolines have been investigated for their potential to modulate inflammatory responses.

Mechanism of Anti-inflammatory Activity

The anti-inflammatory effects of many quinoline derivatives are attributed to their ability to inhibit the production of pro-inflammatory mediators, such as nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). A key signaling pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) pathway.

Caption: Inhibition of the NF-κB Signaling Pathway by Substituted Quinolines.

Quantitative Analysis of Anti-inflammatory Activity

Table 8: Anti-inflammatory Activity of Quinoline Derivatives

| Compound | Assay | IC50 (µM) |

| 4c | Tubulin Polymerization Inhibition | 17 ± 0.3 |

| 5a | LOX Inhibition | 10.0 |

| 4c | LOX Inhibition | 22.5 |

LOX: Lipoxygenase.

Synthesis of Substituted Quinolines

Several classic named reactions are employed for the synthesis of the quinoline core, which can then be further functionalized to produce a diverse array of substituted derivatives.

Skraup Synthesis

The Skraup synthesis involves the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the aniline, cyclization, and finally oxidation to form the quinoline ring.[11]

Friedländer Synthesis

The Friedländer synthesis is a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing an α-methylene group, typically catalyzed by an acid or a base. This method is highly versatile for the preparation of a wide range of substituted quinolines.[10]

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of an aniline with an alkoxymethylenemalonic ester. This is followed by a thermal cyclization and subsequent saponification and decarboxylation to yield a 4-hydroxyquinoline.[1]

Caption: Major Synthetic Routes to Substituted Quinolines.

Conclusion

Substituted quinolines represent a highly versatile and promising scaffold for the development of new therapeutic agents. Their diverse biological activities, spanning anticancer, antimicrobial, antiviral, and anti-inflammatory applications, underscore their significance in medicinal chemistry. The continued exploration of structure-activity relationships, elucidation of detailed mechanisms of action, and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and improved quinoline-based drugs to address a wide range of unmet medical needs. This technical guide provides a foundational resource to aid researchers in this endeavor.

References

- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 2. iipseries.org [iipseries.org]

- 3. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 4. curlyarrow.blogspot.com [curlyarrow.blogspot.com]

- 5. mdpi.com [mdpi.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 8. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. benchchem.com [benchchem.com]

- 11. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]

The Antimicrobial Potential of Quinoline Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, renowned for its versatile pharmacological activities. This technical guide delves into the substantial body of research highlighting the potent antibacterial and antifungal properties of quinoline derivatives. It aims to provide a comprehensive resource for researchers engaged in the discovery and development of novel antimicrobial agents by presenting quantitative data, detailed experimental protocols, and mechanistic insights in a structured and accessible format.

Antibacterial Activity of Quinoline Derivatives

Quinoline-based compounds have demonstrated significant efficacy against a broad spectrum of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.[1][2][3] The mechanism of action for many antibacterial quinolones involves the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[4][5] By stabilizing the gyrase-DNA complex, these compounds induce breaks in the bacterial chromosome, leading to cell death.[4][6]

Quantitative Antibacterial Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of various quinoline derivatives against selected bacterial strains, offering a comparative overview of their potency.

Table 1: Antibacterial Activity of Quinoline Derivatives against Gram-Positive Bacteria

| Compound/Derivative | Staphylococcus aureus (MIC µg/mL) | Bacillus subtilis (MIC µg/mL) | Enterococcus faecalis (MIC µg/mL) | Reference |

| Quinoline Derivative 11 | 6.25 | - | - | [1] |

| Quinolone Derivative 24 | 3.125 | - | - | [1] |

| Quinolinium Iodide Salts (58-62) | - | - | - | [1] |

| Quinolone-based Dihydrotriazines (93a-c) | 2 | - | - | [1] |

| Quinoline Scaffolds (63b, 63f, 63h, 63i, 63l) | - | - | - | [1] |

| Pyrimidoisoquinolinquinone 28 | 0.5 - 64 (MRSA) | - | - | [7] |

| Quinoline-2-one Schiff-base 6c | 0.018 - 0.061 | - | - | [8] |

| Methylene-bridged benzimidazole quinolones | 0.125 - 0.5 (MRSA) | - | - | [3] |

| 7-Trifluoromethyl quinolone triazole 6d | 0.5 (MRSA) | - | - | [3] |

| 3-Aminothiazole quinolone 6e | 0.8 (MRSA) | - | - | [3] |

Table 2: Antibacterial Activity of Quinoline Derivatives against Gram-Negative Bacteria

| Compound/Derivative | Escherichia coli (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Reference |

| Quinolone Derivative 24 | 3.125 | - | [1] |

| Quinolinium Iodide Salts (58-62) | 3.125 - 6.25 | - | [1] |

| Quinolone-based Dihydrotriazines (93a-c) | 2 | - | [1] |

| Quinoline Scaffolds (63b, 63f, 63h, 63i, 63l) | 100 | - | [1] |

| Pyrimidoisoquinolinquinones | 64 (Klebsiella pneumoniae) | - | [7] |

| Quinolone coupled hybrid 5d | 0.125 - 8 | 0.125 - 8 | [9] |

Antifungal Activity of Quinoline Derivatives

The antifungal potential of quinoline compounds is also well-documented, with activity reported against a range of pathogenic fungi, including Candida species and various phytopathogens.[10][11] A key mechanism of antifungal action for some quinoline derivatives is the inhibition of ergosterol biosynthesis.[12] Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased membrane permeability and cell death.[12][13]

Quantitative Antifungal Data

The following table summarizes the antifungal activity of selected quinoline derivatives.

Table 3: Antifungal Activity of Quinoline Derivatives

| Compound/Derivative | Fungal Strain(s) | Activity Metric (Value) | Reference |

| Quinoline-3-carbonitrile/2-chloroquinoline derivatives | Various fungi | Strong activity comparable to Amphotericin B | [14] |

| Quinolinequinone QQ10 | Candida albicans | MIC = 1.22 mg/L | [15] |

| 2,8-bis(trifluoromethyl)-4-quinolinol derivative Ac12 | Sclerotinia sclerotiorum, Botrytis cinerea | EC50 = 0.52 µg/mL, EC50 = 0.50 µg/mL | [10][16] |

| Halogenated Quinoline Analogues | Candida albicans, Cryptococcus neoformans | MIC = 100 nM, MIC = 50-780 nM | [17] |

| Quinoline-thiazole derivative 4m | Various fungi | Potent activity | [18] |

| Quinoline derivatives 3f-4 and 3f-28 | Sclerotinia sclerotiorum | EC50 = 0.41 µg/mL, EC50 = 0.55 µg/mL | [19] |

Experimental Protocols

Standardized methodologies are crucial for the evaluation and comparison of antimicrobial activity. Below are detailed protocols for commonly employed assays.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a widely accepted technique for determining the MIC of an antimicrobial agent against bacteria and yeast.

-

Preparation of Inoculum: A standardized inoculum of the test microorganism is prepared. For bacteria, this is typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is then diluted to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

-

Preparation of Antimicrobial Agent: The quinoline compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours for bacteria or at a temperature and duration appropriate for the fungal species being tested.

-

Determination of MIC: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Disc Diffusion Method

This method is used to assess the susceptibility of a bacterial isolate to an antimicrobial agent.

-

Preparation of Agar Plates: Mueller-Hinton agar is prepared and poured into sterile Petri dishes to a uniform depth.

-

Inoculation: A standardized microbial suspension (e.g., 0.5 McFarland) is swabbed evenly across the entire surface of the agar plate.

-

Application of Discs: Sterile paper discs impregnated with a known concentration of the quinoline compound are placed on the surface of the inoculated agar.

-

Incubation: The plates are incubated at 35-37°C for 16-24 hours.

-

Measurement of Inhibition Zone: The diameter of the zone of complete inhibition around each disc is measured in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.

Mechanistic Pathways and Experimental Workflows

Visualizing the complex biological pathways and experimental procedures can significantly enhance understanding. The following diagrams, generated using Graphviz, illustrate key concepts in the study of quinoline's antimicrobial activity.

Caption: Mechanism of antibacterial action of quinoline compounds via inhibition of DNA gyrase.

Caption: Inhibition of the ergosterol biosynthesis pathway by certain antifungal quinoline derivatives.

Caption: A generalized workflow for the screening and evaluation of novel antimicrobial quinoline compounds.

References

- 1. biointerfaceresearch.com [biointerfaceresearch.com]

- 2. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinoline-based anti-MRSA agents: Current development, structure-activity relationships, and mechanisms [ccspublishing.org.cn]

- 4. DNA Gyrase as a Target for Quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DNA Gyrase as a Target for Quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Interaction between DNA Gyrase and Quinolones: Effects of Alanine Mutations at GyrA Subunit Residues Ser83 and Asp87 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Exploring quinoline-type inhibitors of ergosterol biosynthesis: Binding mechanism investigation via molecular docking, pharmacophore mapping, and dynamics simulation approaches - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Ergosterol biosynthesis inhibition: a target for antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives - MedCrave online [medcraveonline.com]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. In vitro antifungal and antibiofilm activities of halogenated quinoline analogues against Candida albicans and Cryptococcus neoformans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

The Role of 2,4-Dichloro-7-methoxyquinoline in Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold is a cornerstone in the field of medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds. This bicyclic aromatic heterocycle is the foundation for numerous therapeutic agents with applications ranging from anticancer and antimalarial to antibacterial and anti-inflammatory activities. The versatility of the quinoline ring system allows for extensive functionalization, enabling chemists to fine-tune the physicochemical and pharmacokinetic properties of molecules to achieve desired therapeutic effects.

Within the diverse family of quinoline derivatives, 2,4-dichloro-7-methoxyquinoline emerges as a pivotal synthetic intermediate. Its strategic arrangement of two reactive chlorine atoms and an electron-donating methoxy group makes it a highly valuable building block for the synthesis of potent and selective bioactive molecules. The chlorine at the 4-position is particularly susceptible to nucleophilic substitution, providing a straightforward route to a variety of 4-substituted quinoline derivatives. This guide provides an in-depth exploration of the synthesis, biological significance, and therapeutic applications of compounds derived from this compound, complete with experimental protocols and pathway visualizations to serve as a comprehensive resource for drug discovery and development.

Synthesis of this compound and Its Derivatives

The preparation of this compound and its subsequent conversion into biologically active derivatives are fundamental processes for researchers in this area.

Synthesis of this compound

A common synthetic route to dichlorinated quinolines involves the reaction of an appropriately substituted aniline with malonic acid in the presence of a chlorinating agent like phosphorus oxychloride (POCl₃). This one-pot reaction proceeds through cyclization and subsequent chlorination to yield the target compound.

Caption: Synthetic pathway for this compound.

Synthesis of 4-Anilino-7-methoxyquinoline Derivatives

The chlorine atom at the C4 position of this compound is more reactive than the one at C2, allowing for selective nucleophilic aromatic substitution (SNAr). This property is widely exploited to synthesize a variety of 4-anilinoquinoline derivatives, which are often potent kinase inhibitors.

Caption: General scheme for derivatization at the C4 position.

Role in Anticancer Drug Discovery

Derivatives of this compound are prominent in oncology research, primarily as inhibitors of protein kinases that are crucial for tumor growth and survival.

Targeting Receptor Tyrosine Kinases: EGFR and VEGFR-2

Many of the anticancer quinoline derivatives function as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1]

-

EGFR Inhibition: EGFR is a key driver of cell proliferation, and its overactivation is a hallmark of many cancers.[2] By blocking the ATP-binding site of EGFR, quinoline-based inhibitors prevent its autophosphorylation and the activation of downstream pro-survival pathways like RAS/RAF/MEK/ERK and PI3K/AKT.[3][4]

-

VEGFR-2 Inhibition: VEGFR-2 is the primary mediator of angiogenesis, the process by which tumors form new blood vessels to obtain nutrients and metastasize.[5][6] Inhibition of VEGFR-2 kinase activity blocks this process, effectively starving the tumor and impeding its growth.[5][6]

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various 4-anilinoquinoline and 4-anilinoquinazoline derivatives, which share a similar mechanism of action with derivatives of this compound, against several human cancer cell lines.

| Compound ID | Target Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |

| 1f | HeLa (Cervical) | 10.18 | Gefitinib | 17.12 |

| 1f | BGC823 (Gastric) | 8.32 | Gefitinib | 19.27 |

| 2i | HeLa (Cervical) | 7.15 | Gefitinib | 17.12 |

| 2i | BGC823 (Gastric) | 4.65 | Gefitinib | 19.27 |

| 12n | A549 (Lung) | - | - | - |

| 12n | MCF-7 (Breast) | - | - | - |

| 12n | MKN-45 (Gastric) | - | - | - |

| 3c | MCF-7 (Breast) | 7.05 | 5-FU | >34.32 |

| 3b | MCF-7 (Breast) | 7.016 | 5-FU | >34.32 |

Note: IC₅₀ values represent the concentration of a compound required to inhibit cell growth by 50%. Data is compiled from studies on structurally related 7-fluoro and 8-methoxy anilinoquinolines[7][8], 6,7-dimethoxy anilinoquinolines[9], and quinoline-based dihydrazones[10].

Signaling Pathway Visualizations

Caption: Inhibition of the EGFR signaling cascade by quinoline derivatives.[3][4]

Caption: Inhibition of the VEGFR-2 signaling cascade, halting angiogenesis.[5][11][12]

Role in Antimalarial Drug Discovery

The quinoline core is central to some of the most important antimalarial drugs, including chloroquine and mefloquine. The emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new therapeutic agents. This compound serves as a valuable starting material for creating novel quinoline-based compounds aimed at overcoming this resistance. These derivatives are evaluated for their ability to inhibit parasite growth, often by interfering with essential processes like heme detoxification.

Quantitative Antimalarial Activity Data

The table below presents the in vitro antimalarial activity of various quinoline derivatives against chloroquine-resistant (W2, Dd2) and sensitive (3D7) strains of P. falciparum.

| Compound ID | P. falciparum Strain | IC₅₀ / EC₅₀ (nM) |

| Analogue of ICI 56,780 | W2 (Resistant) | 0.15 |

| 29 | Dd2 (Resistant) | 4.8 |

| 31 | Dd2 (Resistant) | 5.9 |

| 24 | Dd2 (Resistant) | 10.9 |

| Epirubicin | W2 (Resistant) | 4.0 |

| Irinotecan | 3D7 (Sensitive) | 278 |

Note: IC₅₀/EC₅₀ values represent the concentration of a compound required to inhibit parasite growth by 50%. Data is compiled from studies on various quinolone and styrylquinoline derivatives.[4][13][14][15]

Detailed Experimental Protocols

Reproducibility is key in scientific research. The following sections provide detailed, step-by-step protocols for key assays mentioned in this guide.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Caption: Workflow for determining cytotoxicity using the MTT assay.[10][14][16][17]

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[16]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the overnight medium from the cells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate for 48 to 72 hours.[16]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells will convert the yellow MTT into purple formazan crystals.[16]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[10]

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm (with a reference wavelength of 630 nm) using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.[16]

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the activity of a kinase (e.g., EGFR, VEGFR-2) by quantifying the amount of ATP consumed during the phosphorylation reaction.

Caption: Workflow for an in vitro luminescence-based kinase assay.[2][18][19][20][21]

Methodology:

-

Reagent Preparation: Prepare serial dilutions of the test inhibitor in kinase assay buffer. The final DMSO concentration should not exceed 1%. Prepare a master mix containing ATP and a suitable peptide substrate (e.g., Poly(Glu,Tyr) 4:1 for VEGFR-2).[21]

-

Assay Plate Setup: To a white 96-well plate, add 5 µL of the diluted inhibitor. Add 25 µL of the master mix to each well. Include positive (no inhibitor) and blank (no enzyme) controls.[21]

-

Kinase Reaction: Initiate the reaction by adding 20 µL of diluted recombinant kinase (e.g., 1 ng/µL VEGFR-2) to the appropriate wells. Incubate the plate at 30°C for 45-60 minutes.[2][21]

-

Signal Detection: Stop the reaction by adding 50 µL of a luminescence-based detection reagent (e.g., Kinase-Glo® MAX). This reagent depletes the remaining ATP and generates a light signal from the newly formed ADP.[21]

-

Data Acquisition: Incubate the plate at room temperature for 15 minutes to stabilize the signal, then measure luminescence with a microplate reader.[21]

-

Data Analysis: Subtract the blank reading from all other values. Calculate the percentage of kinase inhibition relative to the positive control. Determine the IC₅₀ value by plotting percent inhibition against the logarithm of the inhibitor concentration.[19]

Protocol 3: In Vitro Antimalarial Activity (SYBR Green I Assay)

This fluorescence-based assay measures the proliferation of Plasmodium falciparum by quantifying the parasite's DNA.

Caption: Workflow for the SYBR Green I-based antimalarial assay.[22][23][24][25]

Methodology:

-

Plate Preparation: Add serial dilutions of test compounds to a 96-well plate.

-

Parasite Addition: Add P. falciparum-infected human erythrocytes (typically synchronized at the ring stage, with 0.5% parasitemia and 2.5% hematocrit) to each well. Include drug-free and uninfected erythrocyte controls.

-

Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

-

Lysis and Staining: Prepare a lysis buffer containing 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, and 1x SYBR Green I dye. Add 100 µL of this buffer to each well.[22][23]

-

Incubation: Incubate the plates in the dark at room temperature for 1 hour.[23]

-

Data Acquisition: Measure fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[23]

-

Data Analysis: Subtract the background fluorescence from uninfected erythrocytes. Calculate the percentage of parasite growth inhibition relative to the drug-free control and determine the IC₅₀ value.

Conclusion

This compound stands out as a highly adaptable and strategically vital scaffold in modern medicinal chemistry. Its value is primarily realized through its role as a key intermediate in the synthesis of a multitude of derivatives with significant therapeutic potential. The synthetic accessibility of this compound, coupled with the proven clinical relevance of the broader quinoline class as kinase inhibitors and antimalarial agents, ensures its continued importance in drug discovery. The protocols and data presented in this guide offer a foundational framework for researchers aiming to explore and expand upon the therapeutic promise of this remarkable chemical entity. Future work will likely focus on developing more selective and potent derivatives, further elucidating their mechanisms of action, and advancing promising candidates through the preclinical and clinical development pipeline.

References

- 1. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. promega.com [promega.com]

- 3. researchgate.net [researchgate.net]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. researchgate.net [researchgate.net]

- 6. biorbyt.com [biorbyt.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 12. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. atcc.org [atcc.org]

- 15. Synthesis, crystal structure and in silico studies of novel 2,4-dimethoxy-tetrahydropyrimido[4,5-b]quinolin-6(7H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. benchchem.com [benchchem.com]

- 19. benchchem.com [benchchem.com]

- 20. promega.com [promega.com]

- 21. bpsbioscience.com [bpsbioscience.com]

- 22. iddo.org [iddo.org]

- 23. Simple and Inexpensive Fluorescence-Based Technique for High-Throughput Antimalarial Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 24. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Whole-Cell SYBR Green I Assay for Antimalarial Activity Assessment [jscimedcentral.com]

The Quinoline Scaffold: A Technical Guide to the Discovery of Novel Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction